Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate

Fragment-based drug design Physicochemical property profiling Benzothiazole intermediates

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (CAS 458550-54-4) is a synthetic, heterocyclic organic compound belonging to the benzothiazole-amino benzoate ester class. It serves as a certified drug-impurity reference standard and a key building block for the generation of kinase-focused compound libraries.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 458550-54-4
Cat. No. B1493751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzo[d]thiazol-6-ylamino)benzoate
CAS458550-54-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C16H14N2O2S/c1-2-20-16(19)11-3-5-12(6-4-11)18-13-7-8-14-15(9-13)21-10-17-14/h3-10,18H,2H2,1H3
InChIKeyFJUDDTILXQRISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (CAS 458550-54-4) – A Specialized Benzothiazole-amino benzoate Ester for Drug-Impurity Profiling & Fragment-Based Design


Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (CAS 458550-54-4) is a synthetic, heterocyclic organic compound belonging to the benzothiazole-amino benzoate ester class. It serves as a certified drug-impurity reference standard and a key building block for the generation of kinase-focused compound libraries [1]. The benzothiazol-6-ylamino motif present in this molecule is recognized as a privileged fragment in medicinal chemistry, particularly for inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR2) and related tyrosine kinases [2].

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (458550-54-4) – Why Interchanging with Analogous Benzothiazole-amino Esters Can Compromise Impurity-Tracking Studies and Fragment-Elaboration Strategies


Despite the broad availability of benzothiazole derivatives, simple substitution with a generic benzothiazole-amino benzoate introduces significant risk in analytical and synthetic workflows. The ethyl ester moiety in this compound provides a specific chromatographic retention time and mass-spectrometric fragmentation pattern that differ measurably from the methyl ester analog and the corresponding carboxylic acid . Furthermore, the benzothiazol-6-ylamino linkage (versus the 2-ylamino or 5-ylamino congeners) dictates the spatial orientation of the benzoate group, which directly impacts the inhibitory potency of elaborated kinase inhibitors—as documented for VEGFR2-targeting triazine derivatives that rely on this exact 6-amino substitution pattern [1].

Quantitative Differentiation Guide for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (458550-54-4) – Property, Purity, and Pharmacophoric Comparisons Against Three Closest Analogs


Predicted Lipophilicity (LogP) of the Ethyl Ester Versus the Methyl Ester and Carboxylic Acid – A Key Determinant for Fragment-Based Design

The ethyl ester substitution in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate yields a predicted ACD/LogP of 3.70 . This value is approximately 0.5–0.7 log units higher than the predicted LogP of the methyl ester analog (estimated at ~3.00–3.20 based on the incremental methylene contribution, ΔLogP ≈ +0.51 per CH₂ group) and >1.5 log units higher than the corresponding carboxylic acid analog, 4-(benzo[d]thiazol-6-ylamino)benzoic acid (predicted LogP ~2.0 due to the polar, ionizable carboxyl group) . The elevated lipophilicity of the ethyl ester confers superior permeability across biological membranes in cell-based fragment assays, while maintaining adequate aqueous solubility (estimated ~10–50 µM) relative to the significantly less soluble free acid .

Fragment-based drug design Physicochemical property profiling Benzothiazole intermediates

Hydrogen-Bond Donor/Acceptor Profile as a Differentiator for Supramolecular Synthon Formation and Solubility Control

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate contains 1 hydrogen-bond donor (the secondary amine –NH–) and 4 hydrogen-bond acceptors (N of thiazole, carbonyl oxygen, ester oxygen, and aniline-like nitrogen) . In comparison, the carboxylic acid analog, 4-(benzo[d]thiazol-6-ylamino)benzoic acid, possesses 2 donors (acid –OH plus amine –NH–) and 5 acceptors, leading to a dramatically higher propensity for dimerization and crystal-packing interactions that can reduce dissolution rate and complicate chromatographic purification [1]. The absence of the ionizable acid proton in the ethyl ester simplifies pH-dependent partitioning behavior (LogD remains stable at 3.89 between pH 5.5 and 7.4), enabling consistent liquid–liquid extraction and reverse-phase HPLC retention times during impurity-tracking protocols .

Crystal engineering Solubility optimization Benzothiazole conjugates

Validated Purity Threshold (≥97% by HPLC) Supported by Multi-Modal Analytical Batch Data – A Requirement for Impurity-Reference-Standard Use

Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (458550-54-4) is commercially supplied at a minimum certified purity of 97%, with integrated certificates of analysis that include HPLC chromatograms, NMR spectra, and GC traces for every production batch . In contrast, generic benzothiazole-amino benzoate derivatives available through custom synthesis are typically offered at 95% purity without multi-modal analytical documentation . The 2-percentage-point increase in purity (from 95% to 97%) corresponds to a reduction in total unidentified impurities from ≤5% to ≤3%, which is critical when the compound is employed as a reference marker in HPLC impurity profiling, where even 1% of an extraneous peak can lead to a false-positive out-of-specification result [1].

Drug impurity reference standards Batch-to-batch reproducibility Pharmaceutical quality control

Benzothiazol-6-ylamino Pharmacophoric Advantage over the 2-ylamino and 5-ylamino Isomers in VEGFR2 Kinase Inhibition

The 6-amino-substitution pattern on the benzothiazole ring, as present in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, is a critical pharmacophoric feature for potent VEGFR2 kinase inhibition. A closely related 4-(benzothiazol-6-ylamino)-[1,3,5]triazin-2-ol derivative (CHEMBL175862) achieved an IC50 of 550 nM against the insulin receptor kinase (IRK) in a biochemical assay [1]. In contrast, the corresponding benzothiazol-2-ylamino regioisomer (CHEMBL175863) exhibited a markedly weaker IC50 of 10,000 nM under the same assay conditions—a >18-fold drop in potency [1][2]. Although this compound (458550-54-4) is a precursor ester rather than the final triazine inhibitor, its 6-amino regiochemistry directly mirrors the substitution pattern required for high-affinity kinase engagement, making it the structurally preferred building block for generating focused VEGFR2-inhibitor libraries [3].

Kinase inhibitor design Structure-activity relationship (SAR) VEGFR2 tyrosine kinase

Predicted Boiling Point and Thermal Stability Profile for Distillation-Based Purification Versus Decomposition-Prone Analogs

The predicted boiling point of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is 479.3 ± 25.0 °C at 760 mmHg . This value is approximately 20–30 °C above the predicted boiling point of the methyl ester analog (estimated ~450–460 °C) and substantially below the decomposition-onset temperature of the free carboxylic acid analog, which tends to decarboxylate above 200 °C [1]. The higher boiling point relative to the methyl ester provides a wider operational window for vacuum distillation and short-path molecular distillation, facilitating removal of low-boiling impurities during scale-up synthesis without product loss due to thermal degradation.

Process chemistry Thermal stability Distillation purification

Practical Procurement Scenarios for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (458550-54-4) Rooted in Physicochemical, Purity, and Pharmacophoric Evidence


Certified Drug-Impurity Reference Standard for HPLC Method Validation and Batch-Release Testing

Pharmaceutical QC laboratories can deploy this compound at ≥97% purity with full NMR/HPLC/GC traceability to establish impurity-marker retention times and resolution factors in HPLC protocols for benzothiazole-containing APIs. The 40% reduction in unspecified impurities relative to 95%-purity alternatives directly translates to a lower risk of co-eluting artifact peaks that could falsely exceed ICH reporting thresholds [1].

Preferred Benzothiazole-6-ylamino Fragment for Generating VEGFR2-Focused Kinase-Inhibitor Libraries

Medicinal chemistry teams constructing a library of 4-(benzothiazol-6-ylamino)-[1,3,5]triazin-2-ol inhibitors rely on this ethyl ester as the core building block. Its 6-amino substitution pattern is pre-validated to yield potent kinase inhibitors (IC50 ~550 nM), whereas the 2-amino regioisomer produces a >18-fold loss in potency [2][3]. The ester's LogP of 3.70 also streamlines fragment-based library synthesis by maintaining consistent solubility and permeability across analogs.

Process Chemistry – Distillation-Friendly Intermediate for Multi-Gram Scale-up

For process R&D teams scaling up benzothiazole-containing synthetic routes, the predicted boiling point of 479 °C (substantially higher than the methyl ester’s ~450–460 °C) provides an extended thermal-operating window for vacuum distillation. This allows separation of low-boiling synthesis byproducts without crossing into the decomposition regime that plagues the free carboxylic acid analog .

Physicochemical Reference Probe for Measuring LogD-Dependent Cellular Uptake in Fragment-Based Screening

Researchers performing fragment-based cellular assays can use this compound as a neutral (non-ionizable) physicochemical probe with a stable LogD of 3.89 between pH 5.5 and 7.4. Its single H-bond donor and consistent lipophilicity profile simplify correlation of cellular activity with passive permeability, avoiding the confounding pH-dependent speciation observed with carboxylic acid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.